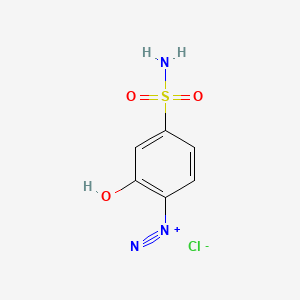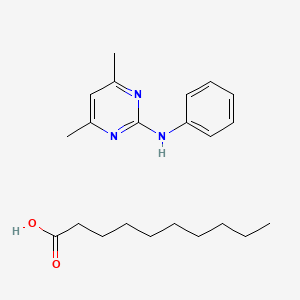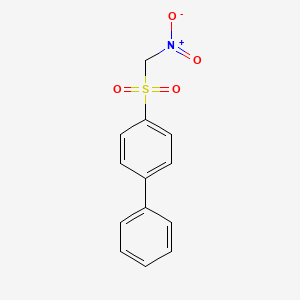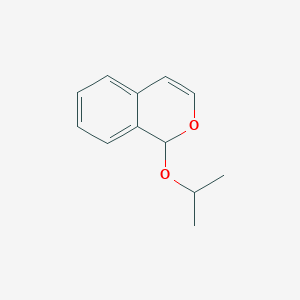![molecular formula C13H18N2O B12535576 (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide CAS No. 869993-17-9](/img/structure/B12535576.png)
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-N-[(1S,2R)-2-fenilciclopropil]butanamida es un compuesto quiral con un potencial significativo en diversos campos de la investigación científica. Su estructura única, que presenta un grupo ciclopropil y una porción de amino-butanamida, lo convierte en un tema interesante para estudios en química, biología, medicina e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2S)-2-Amino-N-[(1S,2R)-2-fenilciclopropil]butanamida normalmente implica los siguientes pasos:
Ciclopropanación: El paso inicial implica la formación del grupo ciclopropil. Esto se puede lograr a través de la reacción de un alqueno adecuado con un compuesto diazo en presencia de un catalizador como el rodio o el cobre.
Aminación: El siguiente paso es la introducción del grupo amino. Esto se puede hacer a través de una reacción de sustitución nucleofílica utilizando una amina apropiada.
Formación de Butanamida: El paso final implica la formación de la porción de butanamida. Esto se puede lograr a través de la reacción del compuesto intermedio con cloruro de butanoílo en presencia de una base como la trietilamina.
Métodos de Producción Industrial
La producción industrial de (2S)-2-Amino-N-[(1S,2R)-2-fenilciclopropil]butanamida puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2S)-2-Amino-N-[(1S,2R)-2-fenilciclopropil]butanamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo amino o en el anillo ciclopropil.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Productos Principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de amidas sustituidas o derivados de ciclopropil.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-N-[(1S,2R)-2-fenilciclopropil]butanamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción quiral en la síntesis de moléculas complejas.
Biología: Se estudia por su potencial como inhibidor de enzimas o ligando de receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de (2S)-2-Amino-N-[(1S,2R)-2-fenilciclopropil]butanamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- (1S,2R)-2-Amino-1,2-difeniletanol
- (1R,2S)-2-Amino-1,2-difeniletanol
Singularidad
(2S)-2-Amino-N-[(1S,2R)-2-fenilciclopropil]butanamida es única debido a su grupo ciclopropil, que confiere propiedades estéricas y electrónicas distintas. Esto lo diferencia de otros compuestos similares y aumenta su potencial en diversas aplicaciones.
Propiedades
Número CAS |
869993-17-9 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide |
InChI |
InChI=1S/C13H18N2O/c1-2-11(14)13(16)15-12-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8,14H2,1H3,(H,15,16)/t10-,11+,12+/m1/s1 |
Clave InChI |
HLAKYDLTGYVTOX-WOPDTQHZSA-N |
SMILES isomérico |
CC[C@@H](C(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2)N |
SMILES canónico |
CCC(C(=O)NC1CC1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)




![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)


![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)

![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
